3-(Hydroxymethyl)-3-(propan-2-yl)pyrrolidin-2-one
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Overview
Description
3-(Hydroxymethyl)-3-(propan-2-yl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-3-(propan-2-yl)pyrrolidin-2-one typically involves the reaction of a suitable pyrrolidinone precursor with hydroxymethyl and propan-2-yl groups. Common synthetic routes may include:
Aldol Condensation: Combining an aldehyde with a ketone in the presence of a base to form the hydroxymethyl group.
Reductive Amination: Introducing the propan-2-yl group through the reduction of an imine intermediate.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-3-(propan-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: Reduction of the carbonyl group to an alcohol using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrrolidinones.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-3-(propan-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways: Modulation of neurotransmitter release, inhibition of enzyme activity, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidinone: A simpler analog with similar structural features.
N-Methyl-2-pyrrolidone: A widely used solvent with similar chemical properties.
3-Hydroxy-2-pyrrolidinone: A compound with a hydroxyl group at a different position.
Uniqueness
3-(Hydroxymethyl)-3-(propan-2-yl)pyrrolidin-2-one is unique due to the presence of both hydroxymethyl and propan-2-yl groups, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
3-(Hydroxymethyl)-3-(propan-2-yl)pyrrolidin-2-one is a pyrrolidine derivative that has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound features a unique structure characterized by a hydroxymethyl group and an isopropyl group attached to the pyrrolidine ring, which contributes to its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C7H13NO
- Molecular Weight : Approximately 157.21 g/mol
- Structure : The compound consists of a five-membered nitrogen-containing heterocycle, making it part of a broader category of pyrrolidine derivatives known for their diverse biological activities.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
-
Receptor Agonism :
- The compound has been studied for its agonistic effects on beta-adrenergic receptors, which play crucial roles in metabolic regulation and obesity treatment .
-
Neuroprotective Effects :
- It has shown potential neuroprotective properties, indicating its ability to modulate neurotransmitter systems, which may be beneficial in treating neurological disorders .
- Antimicrobial Activity :
Case Studies and Experimental Data
Several studies have investigated the biological activity of compounds related to this compound. Below are some significant findings:
Synthesis Methods
The synthesis of this compound can be achieved through various methods that allow for the modification of its properties:
- Direct Alkylation : Using alkyl halides in the presence of bases to introduce the isopropyl group.
- Hydroxymethylation : Employing formaldehyde or similar reagents to add the hydroxymethyl group onto the pyrrolidine ring.
These synthetic strategies enable researchers to tailor the compound for specific applications in medicinal chemistry.
Comparative Analysis with Related Compounds
To understand the unique features of this compound, it is beneficial to compare it with other related pyrrolidine derivatives:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-(Hydroxymethyl)pyrrolidin-2-one | Pyrrolidine ring with hydroxymethyl | Basic structure without isopropyl substitution |
4-Methylpyrrolidin-2-one | Methyl group at position 4 | Different substitution pattern affects activity |
N-Methylpyrrolidin-2-one | Methyl group on nitrogen atom | Alters basicity and reactivity |
The combination of functional groups in this compound enhances its biological activity compared to other derivatives, making it a candidate for further pharmacological exploration.
Properties
IUPAC Name |
3-(hydroxymethyl)-3-propan-2-ylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(2)8(5-10)3-4-9-7(8)11/h6,10H,3-5H2,1-2H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYLLVDCDQTUDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCNC1=O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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